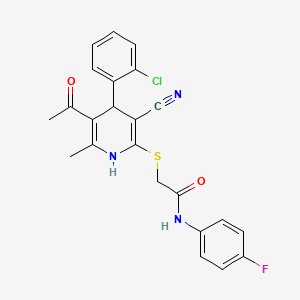

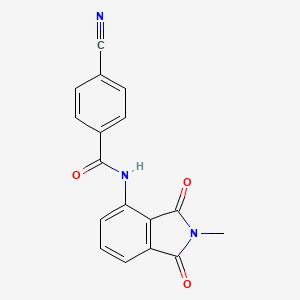

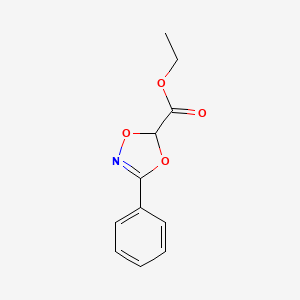

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. It could also involve looking at its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis of Pyrimidine-Azetidinone Analogues : A study by Chandrashekaraiah et al. (2014) focused on synthesizing pyrimidine-azetidinone analogues and examining their antimicrobial activity. These compounds were tested for antibacterial and antituberculosis activity, showing potential in designing active compounds against these diseases.

Antibacterial and Antifungal Activities : Patel and Patel (2017) conducted a study on 4-thiazolidinones and 2-azetidinones derivatives, synthesized from chalcone. These compounds demonstrated significant antimicrobial activity against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents.

Anticancer and Radioprotective Activities

- Pyrazolo[3,4-d]pyrimidines Containing Amino Acid Moieties : Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidines with amino acid moieties and evaluated their anticancer and radioprotective activities. Certain compounds showed significant activity against cancer cells and also exhibited radioprotective properties in vivo.

Molecular Studies for Drug Discovery

- Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) on 2-aminopyrimidine-containing ligands for the histamine H4 receptor found that optimizing the pyrimidine ring led to compounds with potential anti-inflammatory and antinociceptive properties, supporting their use in pain management.

Insecticidal and Herbicidal Potential

Pyrimidine Linked Pyrazole Heterocyclics : Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazoles and evaluated their insecticidal and antibacterial potential. These compounds showed activity against certain insects and microorganisms, indicating their potential in agricultural applications.

2-(Phenylsulfonylamino)pyrimidine Derivatives : A study by Yang Huazheng (2011) synthesized 2-(phenylsulfonylamino)pyrimidine derivatives and demonstrated their herbicidal activities, offering potential in weed control.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13(14-6-3-2-4-7-14)10-16(22)21-11-15(12-21)20-17-18-8-5-9-19-17/h2-9,13,15H,10-12H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDELACAKQHDGQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CC(C1)NC2=NC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3011762.png)

![4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3011768.png)

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-fluoropropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B3011778.png)